1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-7(2)5(11)8-6(12)9(7)3-4-10/h10H,3-4H2,1-2H3,(H,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYGMTHUILNIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576265 | |
| Record name | 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88280-55-1 | |
| Record name | 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 5,5-dimethylhydantoin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The imidazolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidazolidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of hydantoin derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The hydroxyethyl group enhances water solubility compared to halogenated analogs (e.g., 3-(2,4-dichlorobenzyl) derivatives), which are lipid-soluble .
- Thermal Stability : Aromatic substituents (e.g., spiro-naphthalene derivatives) increase thermal resistance (decomposition >250°C), while hydroxyethyl groups may reduce stability due to hydrogen bonding disruption .
Key Research Findings
- Hydrophilicity vs. Bioactivity : Hydroxyethyl derivatives prioritize solubility over membrane permeability, making them suitable for hydrophilic matrices (e.g., hydrogels) rather than direct antimicrobial agents .
- Toxicity Profile : Hydroxyethyl substituents are associated with lower cytotoxicity compared to halogenated derivatives, as seen in subchronic toxicological studies of flavor compounds (e.g., S7958 in ) .
Biological Activity
1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly referred to as DMDM hydantoin , is a compound widely utilized in cosmetics and personal care products as a preservative. Its biological activity is primarily attributed to its role as a formaldehyde donor, which has implications for both antimicrobial properties and potential toxicity. This article explores the biological activity of DMDM hydantoin, focusing on its mechanisms of action, efficacy in various applications, and associated health risks.
- Chemical Formula : C9H16N2O4
- Molecular Weight : 188.24 g/mol
- CAS Number : 6440-58-0
DMDM hydantoin functions by releasing formaldehyde, which acts as an antimicrobial agent. The release of formaldehyde disrupts microbial cellular processes, leading to cell death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in formulations where microbial contamination is a risk.
Antimicrobial Efficacy
DMDM hydantoin has demonstrated significant antimicrobial activity in various studies. The following table summarizes its effectiveness against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.1% |
| Escherichia coli | 0.05% |
| Candida albicans | 0.2% |
These results indicate that DMDM hydantoin is effective at low concentrations, underscoring its utility in cosmetic formulations.
Case Studies
-
Cosmetic Formulations :
A study evaluated the stability and antimicrobial effectiveness of DMDM hydantoin in various cosmetic products over time. Results showed that products containing DMDM hydantoin maintained microbial control for up to 12 months without significant degradation of the active ingredient . -
Allergic Reactions :
Another investigation focused on the incidence of allergic contact dermatitis associated with DMDM hydantoin in personal care products. The study found that approximately 3% of individuals tested exhibited positive patch test reactions to DMDM hydantoin, indicating a potential for sensitization . -
Long-term Exposure Risks :
Research highlighted concerns regarding the long-term exposure to formaldehyde-releasing agents like DMDM hydantoin. Chronic exposure has been linked to respiratory issues and skin sensitization, necessitating further investigation into safe usage levels .
Health Implications
While DMDM hydantoin is effective as a preservative, its classification as a formaldehyde donor raises safety concerns:
- Potential Carcinogenicity : Formaldehyde has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Therefore, the use of DMDM hydantoin in products intended for prolonged skin contact needs careful regulation .
- Regulatory Status : Regulatory agencies such as the FDA and ECHA monitor the use of formaldehyde-releasing preservatives in cosmetics. Current guidelines recommend limiting concentrations to minimize potential health risks .
Q & A
Q. How can researchers optimize the synthesis of 1-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione using Design of Experiments (DOE)?
Methodological Answer: To optimize synthesis parameters (e.g., temperature, solvent ratio, reaction time), employ factorial design or response surface methodology (RSM). For example, a central composite design (CCD) can identify critical factors influencing yield. Precedent studies on similar hydantoin derivatives suggest using anhydrous potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts in DMF at 50–55°C for 24–26 hours . Monitor reaction progress via TLC/HPLC and validate using ANOVA to resolve parameter interactions .
Q. What analytical techniques are recommended for characterizing crystallographic and structural properties of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for resolving 3D molecular geometry. For monoclinic systems (e.g., space group P2₁), refine unit cell parameters (e.g., a = 8.54 Å, b = 8.94 Å, c = 23.44 Å, β = 91.07°) using software like SHELX or OLEX2 . Complement with NMR (¹H/¹³C) to confirm substituent positioning, particularly the hydroxyethyl group’s spatial orientation.
Q. What safety protocols should be followed during handling and storage?
Methodological Answer: Use NIOSH-approved PPE: nitrile gloves, face shields, and fume hoods to mitigate exposure risks. Avoid ethers and chlorinated solvents due to incompatibility. Store in airtight containers at 4°C, segregated from oxidizers. Reference safety data for analogous brominated hydantoins, which recommend rigorous skin/eye protection and immediate ethanol-water washes for spills .
Advanced Research Questions
Q. How can computational models predict the reactivity and regioselectivity of derivatization reactions?
Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMOs) and Fukui indices. For example, predict nucleophilic attack sites on the imidazolidine ring using electrostatic potential (ESP) maps. Integrate quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways, as demonstrated in ICReDD’s hybrid computational-experimental workflows . Validate predictions via kinetic isotope effects (KIEs) or isotopic labeling.
Q. How to resolve contradictions in reported solubility and stability data across studies?
Methodological Answer: Conduct a meta-analysis of solvent polarity (logP) and temperature effects. For instance, discrepancies in aqueous solubility may arise from pH-dependent tautomerism (e.g., keto-enol shifts). Use differential scanning calorimetry (DSC) to assess thermal stability (mp ~100°C) and correlate with Hansen solubility parameters. Cross-reference crystallographic data to identify polymorphic influences .
Q. Can AI-driven platforms like COMSOL Multiphysics enhance process optimization for scaled-up synthesis?
Methodological Answer: Implement AI-based surrogate models to simulate mass/heat transfer in continuous-flow reactors. Train neural networks on historical kinetic data to predict optimal residence times and catalyst loadings. For example, integrate real-time PAT (process analytical technology) sensors with adaptive feedback loops, as proposed for smart laboratories . Validate scalability using dimensionless Damköhler numbers (Da) to ensure reaction control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
